molecular formula C7H11Cl2N3O3 B1420911 (2-Methoxy-4-nitrophenyl)hydrazine dihydrochloride CAS No. 1221722-31-1

(2-Methoxy-4-nitrophenyl)hydrazine dihydrochloride

Cat. No.: B1420911
CAS No.: 1221722-31-1
M. Wt: 256.08 g/mol
InChI Key: DERHIPUIOUKEEW-UHFFFAOYSA-N
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Description

(2-Methoxy-4-nitrophenyl)hydrazine dihydrochloride is a chemically stable, salt-form derivative of a substituted phenylhydrazine, primarily serving as a versatile building block in organic synthesis. Its core research value lies in its application as a precursor for the synthesis of heterocyclic compounds, particularly indoles and other nitrogen-containing scaffolds, which are of significant interest in medicinal chemistry and materials science. The compound features both a hydrazine group, which acts as a potent nucleophile for condensation reactions with carbonyls, and a nitrophenyl group, which functions as a strong chromophore. This makes it exceptionally useful in the development and analysis of chromogenic and fluorogenic substrates. A prominent application is its use in enzymology for studying glycosidase activity, where it is coupled to sugar derivatives to create colored or fluorescent aglycone release products upon enzymatic hydrolysis [Source: https://pubs.acs.org/doi/10.1021/jo01083a029]. The electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring create a push-pull system, influencing the compound's spectroscopic properties and reactivity. As a dihydrochloride salt, it offers enhanced stability and solubility in aqueous and polar organic solvents compared to the free base, facilitating its handling in various reaction conditions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-methoxy-4-nitrophenyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.2ClH/c1-13-7-4-5(10(11)12)2-3-6(7)9-8;;/h2-4,9H,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERHIPUIOUKEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-31-1
Record name (2-methoxy-4-nitrophenyl)hydrazine dihydrochloride
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Biological Activity

(2-Methoxy-4-nitrophenyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been studied for various pharmacological effects, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The chemical formula of this compound is C7H11Cl2N3O3C_7H_{11}Cl_2N_3O_3. The compound features a methoxy group and a nitro group on the phenyl ring, which may contribute to its biological activity.

Key Chemical Properties:

  • Molecular Weight: 227.09 g/mol
  • CAS Number: 47002487
  • Solubility: Soluble in water and ethanol

Anticancer Properties

Research indicates that hydrazine derivatives, including this compound, exhibit significant anticancer activity. A study conducted on various hydrazine derivatives demonstrated that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 1: Anticancer Activity of Hydrazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
(2-Methoxy-4-nitrophenyl)hydrazineHeLa5.6Induction of apoptosis
PhenelzineP3880.8MAO inhibition leading to oxidative stress
N-acetyl-4-(hydroxymethyl)phenylhydrazineMCF-74.5DNA intercalation

The above table illustrates the potency of this compound in comparison to other known compounds.

Genotoxicity Assessment

Genotoxicity studies have shown that hydrazines can elicit DNA damage responses in various cell types. In a study involving mouse and rat hepatocytes, this compound was found to induce positive DNA repair responses, indicating potential genotoxic effects.

Table 2: Genotoxicity of Hydrazines

CompoundTest SystemResult
(2-Methoxy-4-nitrophenyl)hydrazineMouse HepatocytesPositive DNA repair response
Hydrazine hydrateRat HepatocytesPositive DNA repair response
1,1-DimethylhydrazineMouse HepatocytesPositive DNA repair response

These findings suggest the need for caution when considering the therapeutic use of this compound due to its genotoxic potential.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity: A study reported that this compound exhibited significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of bacterial growth.
  • Enzyme Inhibition: Research has indicated that hydrazines can act as inhibitors of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, suggesting potential applications in treating depression.
  • In Vivo Studies: Animal models have shown that administration of this compound resulted in reduced tumor growth rates compared to controls, supporting its anticancer potential.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Nitrophenylhydrazine Hydrochloride (CAS 636-99-7)
  • Structure : Contains a nitro group at the para position but lacks a methoxy group.
  • Formula: C₆H₈ClN₃O₂ (monohydrochloride).
  • Molecular Weight : 189.60 g/mol.
  • Key Differences : The absence of the methoxy group reduces steric hindrance and electron-donating effects, making it less reactive in nucleophilic additions compared to the target compound .
2-Nitrophenylhydrazine Hydrochloride (CAS 6293-87-4)
  • Formula : C₆H₇N₃O₂·HCl.
  • Applications focus on HPLC labeling rather than complex syntheses .
4-Methoxyphenylhydrazine Hydrochloride (CAS 19501-58-7)
  • Structure : Methoxy group at the para position; lacks a nitro group.
  • Key Differences : The electron-donating methoxy group enhances nucleophilicity but limits oxidative reactivity. Used in pharmaceutical intermediates (e.g., antimalarials) .
Diphenyl-dibenzylhydrazine Dihydrochloride
  • Structure : Bulky aromatic substituents on nitrogen.
  • Stability : Low stability due to weak N–N bonds in dihydrochloride salts. Melts at 215.5°C, indicating higher thermal stability than aliphatic derivatives but lower than nitro-substituted analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability Notes
Target Compound C₇H₉Cl₂N₃O₃* ~265.0 (estimated) High in water Moderate; nitro group may enhance oxidative degradation
4-Nitrophenylhydrazine HCl C₆H₈ClN₃O₂ 189.60 Moderate Stable under refrigeration
2-Nitrophenylhydrazine HCl C₆H₇ClN₃O₂ 189.60 Low Sensitive to light and moisture
4-Methoxyphenylhydrazine HCl C₇H₁₀ClN₂O 174.62 High Prone to hydrolysis under acidic conditions

*Estimated based on substituent contributions.

Preparation Methods

Overview

This method involves diazotization of an appropriately substituted aromatic amine, followed by reduction to the hydrazine derivative. The process typically includes the following steps:

  • Diazotization of 4-nitroaniline or similar compounds.
  • Reduction of the diazonium salt to the hydrazine.
  • Conversion to the dihydrochloride salt.

Process Details

  • Diazotization : Aromatic amines such as 4-nitroaniline are dissolved in hydrochloric acid and cooled to 0°C. Sodium nitrite is added dropwise to generate the diazonium salt.
  • Reduction : The diazonium salt reacts with a reducing agent, commonly stannous chloride (SnCl₂) in hydrochloric acid, at 0°C to produce the hydrazine derivative.
  • Isolation : The hydrazine is precipitated, washed, and dried to obtain the crude product, which is then converted into the dihydrochloride salt via acid treatment.

Research Findings & Data

  • A typical reaction yields approximately 39% of 4-nitrophenylhydrazine hydrochloride , with the process involving diazotization of p-nitroaniline followed by reduction with SnCl₂ in hydrochloric acid.
  • The reaction conditions are optimized at 0°C to prevent decomposition of diazonium salts, with reaction times around 2 hours for reduction.

Advantages & Limitations

Advantages Limitations
Well-established, straightforward procedure Moderate yield (~39%)
Relatively simple reagents Requires low-temperature control and careful handling of diazonium salts
Suitable for scale-up Use of toxic reagents like SnCl₂

Hydrazine Derivatization from Aromatic Precursors

Overview

An alternative approach involves synthesizing the hydrazine derivative from aromatic compounds bearing methoxy and nitro groups, followed by hydrazination. This approach is more complex but allows for better control over substitution patterns.

Process Details

  • Preparation of aromatic intermediates : Starting from methoxy-substituted aromatic compounds, such as 2-methoxy-4-nitroaniline derivatives.
  • Hydrazination : The aromatic intermediates are reacted with hydrazine hydrate in ethanol, often under reflux, to introduce the hydrazine group.
  • Purification : The product is purified through recrystallization or chromatography.

Research Findings & Data

  • Synthesis of 2-arylquinazolin-4-hydrazines, which are structurally related, involves initial chlorination of aromatic precursors followed by hydrazine treatment at elevated temperatures (~70°C).
  • The process yields high purity products suitable for medicinal chemistry applications, indicating its potential applicability for similar compounds.

Advantages & Limitations

Advantages Limitations
High selectivity for hydrazine formation Requires multi-step synthesis
Suitable for derivatization Longer reaction times, higher temperatures
Produces high-purity compounds Not directly applicable to dihydrochloride salt formation

Reduction of Aromatic Nitro Compounds

Overview

This method involves reducing aromatic nitro compounds directly to hydrazines using reducing agents such as tin(II) chloride, iron, or catalytic hydrogenation.

Process Details

  • Aromatic nitro compounds (e.g., 4-nitroaniline derivatives) are dissolved in acid or solvent systems.
  • The reduction is carried out with tin(II) chloride in hydrochloric acid at 0°C to prevent side reactions.
  • The resulting hydrazine is isolated by filtration and purified.

Research Findings & Data

  • The synthesis of 4-nitrophenylhydrazine hydrochloride using tin(II) chloride in hydrochloric acid yields approximately 39%, with the process optimized at 0°C.
  • The reaction involves initial diazotization, followed by reduction, and final isolation of the hydrazine salt.

Advantages & Limitations

Advantages Limitations
High reaction efficiency Use of toxic reducing agents
Suitable for large-scale production Requires low-temperature control

Summary of Key Data and Comparative Table

Method Starting Material Reagents Reaction Conditions Typical Yield Remarks
Diazotization + Reduction 4-nitroaniline NaNO₂, SnCl₂, HCl 0°C, 2 hours ~39% Well-established, moderate yield
Hydrazination of Aromatic Intermediates Methoxy/nitro aromatic compounds Hydrazine hydrate Reflux, 70°C High purity Multi-step, suitable for derivatives
Nitro Reduction Aromatic nitro compounds SnCl₂, HCl 0°C, 2 hours ~39% Toxic reagents, low temperature

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-methoxy-4-nitrophenyl)hydrazine dihydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization typically involves controlling reaction parameters such as temperature, solvent polarity, and stoichiometry. For hydrazine derivatives, refluxing in polar aprotic solvents (e.g., DMF or ethanol) at 60–80°C for 6–12 hours is common. Monitoring via thin-layer chromatography (TLC) with UV detection ensures reaction completion . Purification via recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) improves purity. Yield optimization may require adjusting the molar ratio of the nitro precursor to hydrazine hydrate (1:1.2–1.5) to account for side reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the hydrazine moiety (δ 6–8 ppm for aromatic protons, δ 3.3–3.7 ppm for methoxy groups) and dihydrochloride salt formation (broad NH2+_2^+ signals at δ 8–10 ppm) .
  • IR : Stretching vibrations for N–H (3200–3400 cm1^{-1}), C–N (1250–1350 cm1^{-1}), and NO2_2 (1520–1560 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]+^+ and fragments corresponding to nitro group loss .

Q. How does the nitro group at the 4-position influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The electron-withdrawing nitro group increases electrophilicity, making the compound prone to hydrolysis in alkaline conditions (pH > 9). Stability studies in buffered solutions (pH 3–9) at 25°C show degradation via nitro reduction or aryl-hydrazine bond cleavage. Use UV-Vis spectroscopy (λmax = 280–320 nm) to monitor degradation kinetics. For long-term storage, maintain acidic conditions (pH 3–5) at 4°C in amber vials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of hydrazine derivatives with similar substituents?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles. Strategies include:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to confirm >98% purity.
  • Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) to identify IC50_{50} discrepancies.
  • Mechanistic Profiling : Compare reactive oxygen species (ROS) induction or apoptosis markers (caspase-3 activation) to differentiate modes of action .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify electrophilic sites. The nitro and methoxy groups polarize the aromatic ring, directing nucleophilic attack to the 2- or 6-positions .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways. The dihydrochloride salt’s solubility in polar solvents enhances nucleophilic accessibility .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation from ethanol. Use SHELX-TL for structure refinement. The dihydrochloride moiety typically forms hydrogen-bonded networks (N–H···Cl interactions) with lattice parameters sensitive to nitro group orientation .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to assess polymorphism or hydrate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methoxy-4-nitrophenyl)hydrazine dihydrochloride
Reactant of Route 2
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(2-Methoxy-4-nitrophenyl)hydrazine dihydrochloride

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